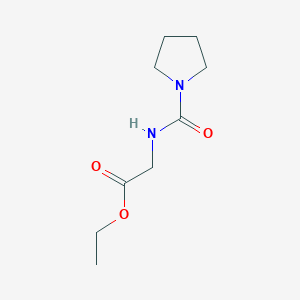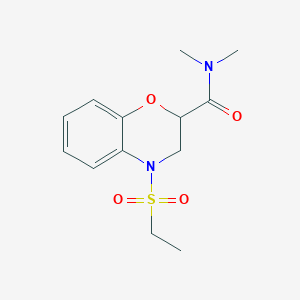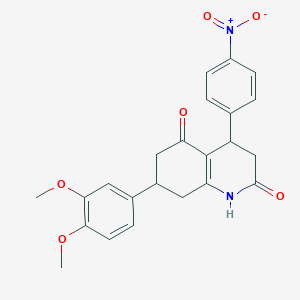
2,3,4,5,6-pentafluoro-N-(4-fluorophenyl)benzenesulfonamide
Vue d'ensemble
Description
2,3,4,5,6-pentafluoro-N-(4-fluorophenyl)benzenesulfonamide, also known as F13, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a sulfonamide derivative that has been synthesized through a series of chemical reactions.
Mécanisme D'action
The mechanism of action of 2,3,4,5,6-pentafluoro-N-(4-fluorophenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase IX. This enzyme plays a role in the regulation of pH in cancer cells, and its overexpression has been linked to tumor growth and metastasis. By inhibiting carbonic anhydrase IX, 2,3,4,5,6-pentafluoro-N-(4-fluorophenyl)benzenesulfonamide may disrupt the pH balance in cancer cells and inhibit their growth.
Biochemical and Physiological Effects:
2,3,4,5,6-pentafluoro-N-(4-fluorophenyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase IX, which may lead to a disruption of pH balance in cancer cells. 2,3,4,5,6-pentafluoro-N-(4-fluorophenyl)benzenesulfonamide has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2,3,4,5,6-pentafluoro-N-(4-fluorophenyl)benzenesulfonamide has been shown to have anti-inflammatory properties and has been found to reduce the production of pro-inflammatory cytokines in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
2,3,4,5,6-pentafluoro-N-(4-fluorophenyl)benzenesulfonamide has several advantages for use in lab experiments. It is a potent inhibitor of carbonic anhydrase IX and has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2,3,4,5,6-pentafluoro-N-(4-fluorophenyl)benzenesulfonamide has anti-inflammatory properties and has been found to reduce the production of pro-inflammatory cytokines in vitro. However, 2,3,4,5,6-pentafluoro-N-(4-fluorophenyl)benzenesulfonamide also has limitations for use in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, 2,3,4,5,6-pentafluoro-N-(4-fluorophenyl)benzenesulfonamide may have off-target effects that could complicate its use in certain experiments.
Orientations Futures
There are several future directions for research on 2,3,4,5,6-pentafluoro-N-(4-fluorophenyl)benzenesulfonamide. One area of research could focus on elucidating the mechanism of action of 2,3,4,5,6-pentafluoro-N-(4-fluorophenyl)benzenesulfonamide and its effects on cancer cells. Another area of research could focus on the development of more potent and selective inhibitors of carbonic anhydrase IX. Additionally, 2,3,4,5,6-pentafluoro-N-(4-fluorophenyl)benzenesulfonamide could be further studied for its potential applications in the treatment of inflammatory diseases. Finally, 2,3,4,5,6-pentafluoro-N-(4-fluorophenyl)benzenesulfonamide could be studied for its potential use as a diagnostic tool for cancer.
Applications De Recherche Scientifique
2,3,4,5,6-pentafluoro-N-(4-fluorophenyl)benzenesulfonamide has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to be a potent inhibitor of carbonic anhydrase IX, an enzyme that is overexpressed in several types of cancer. 2,3,4,5,6-pentafluoro-N-(4-fluorophenyl)benzenesulfonamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2,3,4,5,6-pentafluoro-N-(4-fluorophenyl)benzenesulfonamide has been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines in vitro.
Propriétés
IUPAC Name |
2,3,4,5,6-pentafluoro-N-(4-fluorophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F6NO2S/c13-5-1-3-6(4-2-5)19-22(20,21)12-10(17)8(15)7(14)9(16)11(12)18/h1-4,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMSAEFFLPZIPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F6NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(2-fluorophenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B4849351.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4849356.png)
![5-({[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4849361.png)

![4-[(4-chloro-2-{[1-(4-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4849377.png)



![N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4849409.png)
![6-({4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4849422.png)
![methyl 4-(4-fluorophenyl)-5-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4849425.png)
![2-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzothiazole](/img/structure/B4849437.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-phenylpropanamide](/img/structure/B4849451.png)